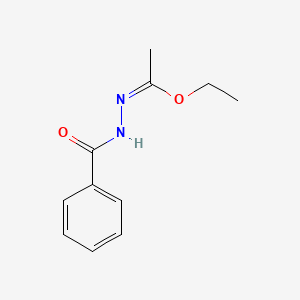

ethyl (1Z)-N-benzoylethanehydrazonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

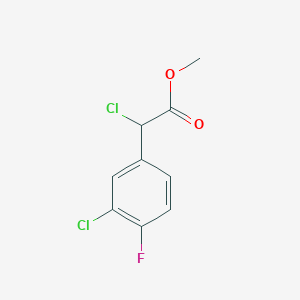

Ethyl (1Z)-N-benzoylethanehydrazonate (EBEH), also known as ethyl benzoylformate, is a versatile chemical compound with a wide range of applications in the fields of medicine, agriculture, and biochemistry. It is a colorless, crystalline solid that is soluble in water, ethanol, and other organic solvents. EBEH has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic chemicals. It has also been used in the study of the mechanism of action of antibiotics, in the investigation of the biochemical and physiological effects of drugs, and in the development of new therapeutic agents.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

- Preparation of Benzoylated Compounds : Benzoylation techniques have been explored for sugars, leading to products like fully benzoylated β products from D-glucose, lactose, maltose, and melibiose, indicating the utility of benzoylation in synthesizing derivatized sugars for further chemical transformations (Sail & Kováč, 2012).

- Transformations Leading to Pyrrole Derivatives : Ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared via heating specific propanoates, showing the role of ethyl and benzoyl functionalities in synthesizing heterocyclic compounds, which could be relevant to exploring the transformations of ethyl (1Z)-N-benzoylethanehydrazonate (Cucek & Verček, 2008).

Biological Applications

- DNA Interaction Studies : Copper(II) complexes with hydrazone ligands demonstrated interactions with DNA, indicating the potential of benzoyl-containing compounds in studying or influencing biological systems at the molecular level (Gup, Gökçe, & Aktürk, 2015).

- Synthesis of Pyrrole Derivatives : A novel hydrazide-hydrazone of pyrrole was synthesized, showing applications in spectroscopy and quantum chemical calculations, suggesting that similar compounds could have applications in material science or as ligands in coordination chemistry (Singh, Kumar, Tiwari, & Rawat, 2013).

Material Science

- Stabilization of Polymeric Materials : The study of aroylethyl (ethyl)xanthates as stabilizers for polymeric materials indicates the importance of benzoyl and ethyl groups in producing compounds that can enhance the thermal stability and oxidation resistance of polymers, suggesting potential areas of application for ethyl (1Z)-N-benzoylethanehydrazonate in material science (Akchurina, Sardarova, Efendiyeva, Eyvazova, Farzaliyev, & Sujayev, 2021).

Propriétés

IUPAC Name |

ethyl (1Z)-N-benzoylethanehydrazonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-3-15-9(2)12-13-11(14)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,13,14)/b12-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNPSYIBHQQMKU-XFXZXTDPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=NNC(=O)C1=CC=CC=C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=N\NC(=O)C1=CC=CC=C1)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (1Z)-N-benzoylethanehydrazonate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2519003.png)

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2519005.png)

![1-[3-Cyano-6-(trifluoromethyl)-2-pyridinyl]-4-methylhexahydropyrazin-4-ium chloride](/img/structure/B2519007.png)

![1-[(Cyclohex-1-en-1-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B2519010.png)

![N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2519012.png)

![3-[(3-Nitropyridin-2-yl)amino]propan-1-ol hydrochloride](/img/no-structure.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2519020.png)